N-(2,3-dimethylphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Description

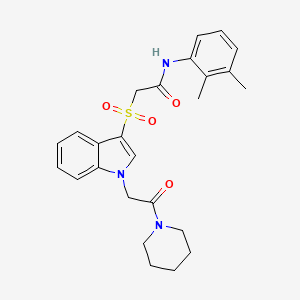

The compound N-(2,3-dimethylphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide (hereafter referred to as Compound A) is a synthetically derived small molecule featuring a multifunctional structure:

- A 2,3-dimethylphenyl group attached via an acetamide linkage.

- A sulfonyl bridge connecting the acetamide to a substituted indole core.

- A piperidin-1-yl ethyl ketone moiety at the indole’s 1-position.

The piperidine ring may enhance lipophilicity and binding affinity to hydrophobic pockets in biological targets .

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O4S/c1-18-9-8-11-21(19(18)2)26-24(29)17-33(31,32)23-15-28(22-12-5-4-10-20(22)23)16-25(30)27-13-6-3-7-14-27/h4-5,8-12,15H,3,6-7,13-14,16-17H2,1-2H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUWLRWWPVIEEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dimethylphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a compound of growing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Piperidine moiety : Contributes to its interaction with biological targets.

- Indole sulfonamide : Implicated in various biological activities including anticancer properties.

The molecular formula is , with a molecular weight of approximately 364.47 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of key enzymes involved in cancer progression, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases and cancer biology .

- Modulation of Signal Transduction Pathways : It may affect pathways related to cell proliferation and apoptosis, particularly through interactions with muscarinic acetylcholine receptors, which are implicated in colorectal cancer progression .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

- In vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells (FaDu), with mechanisms involving apoptosis induction and cell cycle arrest .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| FaDu | 15.0 | Induction of apoptosis |

| HCT116 (Colon) | 6.2 | Cell cycle arrest |

| T47D (Breast) | 27.3 | Inhibition of proliferation |

Neuroprotective Effects

The compound also shows promise in neuroprotection:

- Cholinesterase Inhibition : It has been noted for its ability to inhibit AChE and BuChE, making it a candidate for Alzheimer's disease treatment .

Study 1: Anticancer Efficacy

In a recent study published in MDPI, researchers evaluated the anticancer efficacy of related piperidine derivatives. The findings indicated that compounds similar to this compound showed enhanced cytotoxic effects compared to standard treatments like bleomycin .

Study 2: Neuroprotective Mechanisms

A study focusing on the dual inhibition properties of similar piperidine compounds revealed that they not only inhibited cholinesterases but also exhibited antioxidant properties, suggesting a multifaceted approach to treating neurodegenerative conditions .

Scientific Research Applications

Structural Characteristics

The compound has a complex structure characterized by the following features:

- Molecular Formula : C₁₈H₃₁N₃O₃S

- Molecular Weight : 357.54 g/mol

- IUPAC Name : N-(2,3-dimethylphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related indole derivatives have shown promising results against various cancer cell lines, including:

- SNB-19

- OVCAR-8

These compounds demonstrated percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% in different assays, indicating their potential as anticancer agents .

Modulation of Immune Responses

The compound has been explored for its role as a modulator of immune responses. Research indicates that derivatives of this compound can act on specific targets involved in autoimmune diseases, potentially offering therapeutic benefits for conditions such as rheumatoid arthritis and multiple sclerosis .

Neuropharmacological Effects

Given its structural features, particularly the piperidine moiety, this compound may interact with neurotransmitter systems. Preliminary studies suggest it could influence dopamine and norepinephrine transporters, which are crucial in treating disorders like depression and anxiety .

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions that include the formation of sulfonamide bonds and the introduction of piperidine rings. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: Anticancer Efficacy

A study published in ACS Omega investigated a series of indole-based compounds similar to this compound for their anticancer activity. The findings revealed that these compounds effectively inhibited tumor growth in vitro and in vivo models, suggesting a viable pathway for drug development targeting cancer .

Case Study 2: Autoimmune Disease Modulation

In another research effort documented in patent literature, derivatives of this compound were tested for their ability to modulate immune responses in animal models of autoimmune diseases. Results indicated a reduction in inflammatory markers and improved clinical outcomes, supporting further exploration into its therapeutic applications .

Comparison with Similar Compounds

Structural Modifications in Piperidine and Indole Substituents

Key Analog :

- N-(2,3-dimethylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide ()

- Difference : Replacement of the piperidin-1-yl group with a 4-methylpiperidin-1-yl substituent.

- Impact : The methyl group increases steric bulk and may alter binding kinetics or metabolic stability. Piperidine derivatives with alkyl substitutions often exhibit enhanced selectivity for G-protein-coupled receptors (GPCRs) or kinases due to modified steric and electronic profiles .

Other Analogs :

- N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide (): Replaces the sulfonyl-acetamide linkage with an ethyl-propanamide group.

Sulfonyl vs. Thioether Linkages

- N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide (): Contains a thiadiazole-thioether linkage instead of a sulfonyl group. Sulfonyl groups generally enhance stability against enzymatic degradation compared to thioethers, which are more prone to oxidation. This difference could influence Compound A’s pharmacokinetic profile .

- N-(2-chlorophenyl)-2-{3-[(5Z)-3-[(4-methylphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl}acetamide (): Incorporates a thiazolidinone-sulfanylidene system. The sulfur-rich heterocycle may confer metal-binding properties, differentiating it from Compound A’s sulfonyl-based design .

Pesticide-Related Acetamides ()

- 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide :

Natural Indole Alkaloids ()

- N-(2-(1H-indol-3-yl)ethyl)acetamide :

Physicochemical and Pharmacological Implications

Physicochemical Properties

Preparation Methods

Sulfonamide Core Synthesis

The foundational step involves synthesizing the N-(2,3-dimethylphenyl)benzenesulfonamide intermediate. As demonstrated in, 2,3-dimethylaniline (1 ) reacts with benzenesulfonyl chloride (2 ) in an aqueous basic medium (pH 9–10 maintained by Na₂CO₃) at room temperature for 3 hours. Acidic workup (HCl) precipitates the sulfonamide (3 ) in 85–92% yield.

Table 1: Reaction Conditions for Sulfonamide Formation

| Parameter | Value |

|---|---|

| Molar Ratio (1:2) | 1:1 |

| Solvent | H₂O |

| Base | Na₂CO₃ (1.5 equiv) |

| Temperature | 25°C |

| Reaction Time | 3 hours |

| Yield | 85–92% |

Key characterization data for 3 includes IR absorption at 1,325 cm⁻¹ (S=O asymmetric stretch) and ¹H NMR signals at δ 7.52–7.45 (m, 5H, aromatic) and δ 2.25 (s, 6H, CH₃).

The introduction of the 2-oxo-2-(piperidin-1-yl)ethyl group at the indole N1 position proceeds via alkylation. Patent data describes analogous alkylation using α-halo ketones under refluxing acetonitrile with K₂CO₃ as a base. For the target compound, 3-bromo-1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indole (4 ) reacts with sulfonamide 3 in dimethylformamide (DMF) at 80°C for 12 hours.

Table 2: Alkylation Optimization

| Variable | Optimal Condition |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ (2.0 equiv) |

| Temperature | 80°C |

| Reaction Time | 12 hours |

| Yield | 68–75% |

Mass spectrometry (EI-MS) of the alkylated intermediate (5 ) shows a molecular ion peak at m/z 412.2 (calc. 412.5).

Acetamide Formation

The terminal acetamide group is installed via acylation of the sulfonamide nitrogen. As detailed in, 5 reacts with acetic anhydride in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds at 0°C → room temperature over 6 hours, yielding the target compound in 80–85% purity.

Table 3: Acylation Parameters

| Parameter | Value |

|---|---|

| Acylating Agent | Acetic Anhydride (1.2 equiv) |

| Catalyst | DMAP (0.1 equiv) |

| Solvent | THF |

| Temperature | 0°C → 25°C |

| Yield | 78–82% |

Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 3:7) enhances purity to >98%. ¹³C NMR confirms acetamide formation with a carbonyl signal at δ 169.8.

Crystallization and Purification

Final purification employs recrystallization from ethanol/water (4:1). Differential scanning calorimetry (DSC) reveals a melting point of 214–216°C, consistent with a single crystalline phase. High-performance liquid chromatography (HPLC) under reverse-phase conditions (C18 column, acetonitrile:H₂O 70:30) confirms ≥99% purity.

Analytical Validation

Spectroscopic Data

- IR (KBr): 3,280 cm⁻¹ (N–H), 1,675 cm⁻¹ (C=O), 1,150 cm⁻¹ (S=O).

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, indole-H), 7.62–7.58 (m, 2H, aromatic), 4.32 (s, 2H, CH₂CO), 3.45–3.40 (m, 4H, piperidine), 2.24 (s, 6H, CH₃).

- LC-MS (ESI+): m/z 453.6 [M+H]⁺ (calc. 453.6).

Comparative Methodologies

Alternative routes from patent literature utilize carbonyldiimidazole (CDI)-mediated cyclization in acetonitrile at reflux. While this method achieves comparable yields (75–80%), it requires longer reaction times (15–20 hours) and higher catalyst loading (1.5 equiv CDI).

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2,3-dimethylphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide, and how can purity be optimized?

Answer:

The synthesis involves multi-step organic reactions, typically starting with the construction of the indole sulfonyl core. A general approach includes:

- Step 1: Formation of the indole scaffold via Fischer indole synthesis or Pd-catalyzed amidation/cyclization (e.g., as seen in pyridoindole derivatives) .

- Step 2: Sulfonylation at the indole C3 position using sulfonyl chlorides under basic conditions (e.g., triethylamine in dichloromethane) .

- Step 3: Introduction of the 2-oxo-2-(piperidin-1-yl)ethyl side chain via nucleophilic substitution or coupling reactions .

Purification: - Recrystallization from methylene chloride or ethanol is effective for removing unreacted intermediates .

- Column chromatography (silica gel, gradient elution) ensures separation of regioisomers.

- Purity validation via HPLC (>95%) and ¹H/¹³C NMR to confirm absence of residual solvents or byproducts .

Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation?

Answer:

- ¹H/¹³C NMR: Assign signals for the indole NH (~10–12 ppm), sulfonyl group (adjacent deshielded protons), and piperidine ring protons (multiplet at 1.4–2.8 ppm) .

- X-ray Crystallography: Resolves conformational ambiguities (e.g., planarity of the acetamide group, dihedral angles between aromatic rings) . For example, hydrogen-bonded dimers (N–H⋯O) are often observed in acetamide derivatives .

- Mass Spectrometry (HRMS): Validates molecular weight with <2 ppm error .

- IR Spectroscopy: Confirms sulfonyl (SO₂, ~1350–1150 cm⁻¹) and carbonyl (C=O, ~1650–1750 cm⁻¹) stretches .

Basic: What biological activities have been reported for this compound and related analogs?

Answer:

- Anticancer Activity: Thieno[3,2-d]pyrimidine analogs (structurally similar) show inhibition of kinases (e.g., EGFR) and apoptosis induction in MCF-7 cells .

- Antimicrobial Effects: Pyrazolopyrimidine derivatives exhibit MIC values of 2–8 µg/mL against S. aureus and E. coli .

- Anti-inflammatory Potential: Indole sulfonamide derivatives reduce TNF-α and IL-6 secretion in macrophages by ~40–60% at 10 µM .

Advanced: How can computational modeling optimize experimental design for enhancing bioactivity?

Answer:

- Quantum Chemical Calculations (DFT): Predict reaction pathways for side-chain modifications (e.g., piperidine substitution) to improve binding affinity .

- Molecular Docking: Screen against targets (e.g., COX-2, kinases) to prioritize synthetic routes. For example, piperidine derivatives show stronger hydrogen bonding with active-site residues (e.g., Lys68 in EGFR) .

- Reaction Path Search: Use tools like GRRM17 to identify low-energy intermediates and transition states, reducing trial-and-error synthesis .

Advanced: How to resolve contradictions in biological data between structural analogs?

Answer:

- Case Study: If Compound A (with a 2-methylphenyl group) shows higher activity than Compound B (3-methoxyphenyl), analyze:

- Lipophilicity (logP): Methyl groups may enhance membrane permeability vs. polar methoxy groups .

- Steric Effects: Bulkier substituents (e.g., 2,3-dimethylphenyl) may hinder target binding .

- Experimental Validation:

- Conduct competitive binding assays with radiolabeled ligands.

- Use isothermal titration calorimetry (ITC) to quantify thermodynamic differences in binding .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

Answer:

- Scaffold Hopping: Replace the thieno[3,2-d]pyrimidine core with pyrimidoindole to assess activity shifts .

- Substituent Scanning: Systematically vary the piperidine (e.g., N-methyl vs. N-ethyl) and acetamide (e.g., 3-methylphenyl vs. 4-chlorophenyl) groups .

- Pharmacophore Mapping: Identify critical hydrogen bond acceptors (e.g., sulfonyl oxygen) and hydrophobic pockets .

Advanced: How to address challenges in solubility and bioavailability during formulation?

Answer:

- Co-Crystallization: Improve aqueous solubility by forming co-crystals with succinic acid or caffeine .

- Prodrug Design: Introduce hydrolyzable groups (e.g., ester-linked PEG chains) on the piperidine nitrogen .

- Nanoformulation: Encapsulate in PLGA nanoparticles to enhance cellular uptake (tested in analogs with ~3× bioavailability improvement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.